molecular formula C28H29N3O4 B11630168 5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11630168
M. Wt: 471.5 g/mol
InChI Key: PIHKPOCSOSCORY-SHHOIMCASA-N
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Description

5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one include other pyrrol-2-one derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

(4E)-5-[4-(dimethylamino)phenyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H29N3O4/c1-5-35-22-12-13-23(18(2)15-22)26(32)24-25(20-8-10-21(11-9-20)30(3)4)31(28(34)27(24)33)17-19-7-6-14-29-16-19/h6-16,25,32H,5,17H2,1-4H3/b26-24+

InChI Key

PIHKPOCSOSCORY-SHHOIMCASA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)N(C)C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)N(C)C)O)C

Origin of Product

United States

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